![molecular formula C20H23N9O B2658812 (1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 2034582-03-9](/img/structure/B2658812.png)
(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone
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Description
This compound is a heterocyclic compound with a complex structure. It contains several functional groups including pyrazole, pyrimidine, azetidine, piperazine, and a ketone group . Heterocyclic structures are well-known components of various biologically active compounds . Nitrogen-containing hetero aromatics, such as triazole and pyrazole are well known to impart biological activity .
Scientific Research Applications
Antitumor Activity
The compound’s structure suggests potential antitumor properties. Researchers have synthesized similar derivatives and evaluated their efficacy against various cancer cell lines. Further investigations could explore its mechanism of action and potential as an anticancer agent .
Cytotoxicity
Considering the presence of both pyrazole and piperazine moieties, this compound may exhibit cytotoxic effects. In vitro studies using cell lines such as BT-474, HeLa, MCF-7, NCI-H460, and HaCaT could shed light on its cytotoxic activity .
Insecticidal Properties
The cyano-substituted diphenyl-1H-pyrazole derivatives have shown promise as insecticides targeting the ryanodine receptor. Investigating this compound’s insecticidal potential could contribute to pest control strategies .
Biological Targets
Imidazole-containing compounds often interact with biological targets. Exploring this compound’s binding affinity to specific receptors (e.g., enzymes, receptors, or ion channels) could reveal novel therapeutic applications .
Antiviral Activity
Given the diverse biological properties of imidazole derivatives, it’s worth investigating whether this compound exhibits antiviral effects. In vitro studies against specific viruses could provide valuable insights .
Anti-Inflammatory and Antioxidant Effects
Imidazole-based compounds have been associated with anti-inflammatory and antioxidant activities. Assessing the compound’s impact on inflammatory pathways and oxidative stress markers could be informative .
Antidiabetic Potential
Considering the need for effective antidiabetic agents, evaluating this compound’s influence on glucose metabolism, insulin sensitivity, and related pathways could be relevant .
Other Pharmacological Activities
Imidazole derivatives have been explored for various activities, including antibacterial, antipyretic, antihelmintic, and antifungal effects. Investigating these aspects could reveal additional applications .
properties
IUPAC Name |
[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-[1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N9O/c1-15-10-21-13-24-19(15)26-5-7-27(8-6-26)20(30)16-11-28(12-16)17-9-18(23-14-22-17)29-4-2-3-25-29/h2-4,9-10,13-14,16H,5-8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTWQGVBJUQQCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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